Cas no 478080-72-7 (4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE)
![4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE structure](https://ja.kuujia.com/scimg/cas/478080-72-7x500.png)
4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE 化学的及び物理的性質
名前と識別子
-
- 4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE
- 4-methyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one
- 4-methyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
-
- MDL: MFCD02082622
- インチ: 1S/C8H9NOS2/c1-9-3-5-12-8-6(7(9)10)2-4-11-8/h2,4H,3,5H2,1H3
- InChIKey: ISOXTERRCLJWJN-UHFFFAOYSA-N
- ほほえんだ: S1C2=C(C=CS2)C(N(C)CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 198
- トポロジー分子極性表面積: 73.8
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB298011-100 mg |
4-Methyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one; . |
478080-72-7 | 100mg |
€221.50 | 2023-06-21 | ||
abcr | AB298011-100mg |
4-Methyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one; . |
478080-72-7 | 100mg |
€221.50 | 2024-06-09 |
4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONEに関する追加情報
Professional Introduction to 4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE (CAS No. 478080-72-7)
4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE, identified by its Chemical Abstracts Service (CAS) number 478080-72-7, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the thiazepinone class, which is well-documented for its broad spectrum of biological activities, particularly in the modulation of central nervous system (CNS) functions and potential therapeutic applications in neurodegenerative disorders.
The molecular framework of 4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE incorporates a fused thiophene ring system with a thiadiazepine core, positioned within a dihydrothieno[3,2-f]thiazepinone scaffold. This arrangement contributes to its distinct electronic and steric properties, which are critical for its interaction with biological targets. The presence of a methyl substituent at the 4-position further enhances its molecular complexity and may influence its pharmacokinetic behavior.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the binding interactions of this compound with protein targets. Studies suggest that 4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE exhibits high affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors. This has prompted investigations into its potential as a scaffold for developing novel therapeutics targeting neurological disorders such as depression and Parkinson’s disease.
In vitro studies have demonstrated that 4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE possesses significant antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress. This mechanism is particularly relevant in the context of neuroprotection against age-related neurodegenerative conditions. The compound’s ability to modulate oxidative stress pathways has also raised interest in exploring its potential role in combating inflammation-related diseases.
One of the most compelling aspects of 4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE is its structural diversity relative to other known thiazepinone derivatives. This diversity allows for extensive structural modifications aimed at optimizing pharmacological properties such as solubility, bioavailability, and target specificity. Researchers have employed combinatorial chemistry and high-throughput screening techniques to generate libraries of analogs derived from this core structure.
The synthesis of 4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE involves multi-step organic reactions that highlight the synthetic ingenuity required to construct such intricate heterocyclic systems. Key synthetic strategies include cyclization reactions facilitated by transition metal catalysts and nucleophilic substitutions that introduce functional groups essential for biological activity. These synthetic methodologies are critical not only for producing the parent compound but also for generating derivatives with tailored pharmacological profiles.
Evaluation of 4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE in preclinical models has revealed promising results regarding its ability to enhance cognitive function without significant side effects. Particularly noteworthy is its selectivity for certain receptor subtypes over others within the serotonin receptor family (e.g., 5-HT1A vs. 5-HT2A), which is a crucial factor in minimizing off-target effects associated with CNS drugs.
The pharmacokinetic profile of CAS No. 478080-72-7 is another area of active investigation. Early studies indicate that the compound exhibits moderate oral bioavailability and a reasonable half-life in vivo when administered to animal models. These findings suggest potential suitability for therapeutic applications requiring once or twice daily dosing regimens. However, further studies are needed to fully elucidate factors such as metabolic stability and excretion pathways.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel derivatives based on 4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE as a lead compound. Predictive models can forecast structural modifications that enhance binding affinity or improve pharmacokinetic properties without extensive experimental validation. This approach aligns with the broader trend toward de-risking drug development through data-driven strategies.
Future directions for research on CAS No. 4878080727 include exploring its potential in combination therapies with other bioactive molecules known to modulate CNS function. Such combinations could yield synergistic effects that amplify therapeutic outcomes while reducing individual dosages—a strategy increasingly favored in modern medicine due to concerns about toxicity and side effects.
The versatility of CAS No 4878080727 extends beyond neuropharmacology; preliminary investigations suggest possible applications in anti-inflammatory contexts where modulation of oxidative stress plays a pivotal role. This dual functionality positions it as an attractive candidate for multifaceted therapeutic interventions across multiple disease domains.
478080-72-7 (4-METHYL-3,4-DIHYDROTHIENO[3,2-F][1,4]THIAZEPIN-5(2H)-ONE) 関連製品
- 1881756-08-6(1-Cyclopentyl-3-(2-fluoroethyl)thiourea)
- 1702098-56-3(4-chloro-2-(5-oxopyrrolidin-3-yl)aminobenzonitrile)
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)
- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)
- 2171413-36-6((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)
- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)
- 2228737-07-1(4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)
- 681269-37-4(N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-dimethylbenzamide)
- 1414029-55-2(Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)
- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)




